molecular formula C27H27NO2S B116630 Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] CAS No. 146862-51-3

Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]

Cat. No. B116630
CAS RN: 146862-51-3
M. Wt: 429.6 g/mol
InChI Key: PHVTXYKPNZSAQQ-UHFFFAOYSA-N
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Description

Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with biological systems in a specific and predictable manner. In

Mechanism of Action

The mechanism of action of Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] is not fully understood, but it is believed to interact with specific biological targets in a selective manner. Studies have shown that the compound has the ability to modulate various cellular pathways, including those involved in cell growth, differentiation, and apoptosis. It is also believed to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that the compound can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] for lab experiments is its high level of selectivity and specificity. The compound has been shown to interact with specific biological targets in a predictable manner, which makes it a useful tool for studying cellular pathways and mechanisms. However, one of the limitations of the compound is its relatively complex synthesis method, which may limit its availability for certain applications.

Future Directions

There are several potential future directions for the study of Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]. One area of interest is in the development of new drugs based on the compound's chemical structure and mechanism of action. Another potential direction is in the study of the compound's effects on various biological systems, including the immune system and the cardiovascular system. Additionally, further research may be needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Conclusion:
In conclusion, Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] is a synthetic compound with a unique chemical structure and potential applications in scientific research. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the compound's potential therapeutic applications and to develop new drugs based on its chemical structure and mechanism of action.

Synthesis Methods

The synthesis of Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] involves a series of chemical reactions that result in the formation of a complex organic molecule. The process typically involves the use of various reagents and solvents, as well as specialized equipment such as distillation columns and reaction vessels. The exact synthesis method may vary depending on the specific application of the compound, but it generally involves the combination of several precursor molecules to form the final product.

Scientific Research Applications

Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of drug discovery, where the compound has shown promise as a potential lead compound for the development of new drugs. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

146862-51-3

Product Name

Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]

Molecular Formula

C27H27NO2S

Molecular Weight

429.6 g/mol

IUPAC Name

2-(1-oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-phenylethanone

InChI

InChI=1S/C27H27NO2S/c29-25(21-10-4-1-5-11-21)19-28-18-24-26(20-28)31(30)17-16-27(24,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24,26H,16-20H2

InChI Key

PHVTXYKPNZSAQQ-UHFFFAOYSA-N

SMILES

C1CS(=O)C2CN(CC2C1(C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5

Canonical SMILES

C1CS(=O)C2CN(CC2C1(C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5

synonyms

2-(2-oxo-5,5-diphenyl-2$l^{4}-thia-8-azabicyclo[4.3.0]non-8-yl)-1-phen yl-ethanone

Origin of Product

United States

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